N-Desmethylrufloxacin

Description

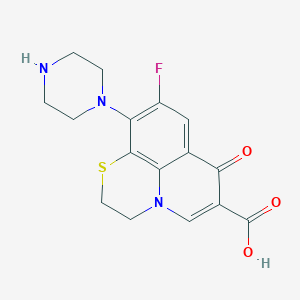

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-10-oxo-6-piperazin-1-yl-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c17-11-7-9-12-15(13(11)19-3-1-18-2-4-19)24-6-5-20(12)8-10(14(9)21)16(22)23/h7-8,18H,1-6H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFJNJCIBHVJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143863 | |

| Record name | N-Desmethylrufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101337-87-5 | |

| Record name | N-Desmethylrufloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101337875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethylrufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for N Desmethylrufloxacin

Synthetic Approaches to N-Desmethylrufloxacin and Related Quinolone Structures

The synthesis of this compound is intrinsically linked to the synthesis of its parent compound, Rufloxacin (B1680270), and the general methodologies developed for fluoroquinolone antibiotics. The core structure of these compounds is the 4-quinolone ring system. rsc.org A pivotal achievement in this field was the development of the Grohe method, a multi-stage process that enabled the synthesis of quinolones with novel substituent patterns, leading to highly potent antibacterial agents like Ciprofloxacin. bayer.com This process and its variations form the foundation for creating the basic quinolone skeleton. bayer.com

The general structure of fluoroquinolones consists of a bicyclic system with key functional groups at various positions that influence their biological activity and pharmacokinetic properties. nih.gov Modifications at the N-1, C-6, C-7, and C-8 positions have been extensively studied to optimize these characteristics. rsc.orgnih.gov Rufloxacin itself is a derivative of this scaffold. While this compound is primarily known as a metabolite of Rufloxacin, its synthesis can be approached either by creating the core quinolone structure lacking the N-methyl group on the piperazine (B1678402) ring or through the demethylation of Rufloxacin.

Methodologies for N-Dealkylation in Quinolone Analogs

N-dealkylation is a crucial chemical transformation for obtaining this compound from its precursor, Rufloxacin. This process involves the removal of the methyl group from the nitrogen atom of the piperazine ring. Several methods for N-dealkylation have been reported in the context of quinolones and other nitrogen-containing heterocycles.

One common approach is oxidative dealkylation. Studies have shown that manganese oxides (δ-MnO2) can facilitate the N-dealkylation of the piperazine moiety in fluoroquinolones under environmental conditions. researchgate.net The proposed mechanism involves the formation of a surface complex, followed by oxidation at the nitrogen atom to generate a radical intermediate, which then undergoes N-dealkylation. researchgate.net Chemical oxidation using reagents like potassium permanganate (B83412) has also been shown to cause N-dealkylation in related structures. researchgate.net

Another established method for N-demethylation is the von Braun reaction. However, attempts to use this reaction on certain bridged hexahydroaporphine systems, which also contain a tertiary amine, resulted in product decomposition during the acid-catalyzed hydrolysis step. nih.gov A more successful approach for that specific compound involved the hydrolysis of an N-formyl precursor using ethanolic potassium hydroxide, suggesting that a two-step process of N-formylation followed by hydrolysis could be a viable, milder alternative for demethylation. nih.gov

The following table summarizes key findings from research on dealkylation methods applicable to quinolone structures.

| Method | Reagent/Condition | Key Observation | Reference |

| Oxidative Dealkylation | Manganese Oxide (δ-MnO2) | Results in dealkylation and hydroxylation at the piperazine moiety. | researchgate.net |

| Chemical Oxidation | Alkaline Permanganate | Leads to N-dealkylation and other transformations like hydroxylation. | researchgate.net |

| N-Formylation/Hydrolysis | N-Formyl precursor, Ethanolic KOH | Successful N-demethylation where harsher methods like the von Braun reaction failed. | nih.gov |

Stereochemical Considerations in Synthetic Pathways

Stereochemistry plays a critical role in the biological activity of quinolone antibiotics. The presence of chiral centers, often at the N-1 substituent or the C-7 side chain, can lead to significant differences in potency among stereoisomers. nih.gov For instance, in a series of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolones, specific absolute configurations at both the C-7 and N-1 positions were found to be crucial for enhanced antibacterial activity. nih.gov The determination of these absolute configurations often relies on techniques like X-ray crystallography. nih.govrsc.org

The synthesis of enantiomerically pure quinolones often requires asymmetric synthesis strategies or the separation of diastereomers. rsc.org For example, the synthesis of chiral quinoline (B57606) alkaloids has been achieved via asymmetric dihydroxylation of an achiral precursor. rsc.org In the context of Rufloxacin and by extension this compound, the sulfur atom in the thiazine (B8601807) ring introduces a chiral center, leading to the existence of enantiomers. The biological degradation of the related chiral fluoroquinolone Ofloxacin has been shown to be enantioselective, highlighting the importance of stereochemistry in the interaction with biological systems. ucp.pt Any synthetic strategy must, therefore, consider the stereochemical outcome to produce the desired biologically active isomer.

Design and Synthesis of this compound Analogs for Academic Investigation

The design and synthesis of analogs of this compound for academic research are guided by established structure-activity relationships (SAR) within the fluoroquinolone class. rsc.orgrjptonline.org The goal is often to explore how structural modifications impact physicochemical properties and biological interactions. The core strategy involves altering substituents at various positions of the quinolone scaffold. rsc.org

The C-7 position, where the piperazine ring (or in this case, the desmethylpiperazine ring) is located, is a primary target for modification. Introducing different heterocyclic or acyclic amines at this position can significantly affect the antibacterial spectrum and potency. rjptonline.org Another key position is N-1, where substituents like a cyclopropyl (B3062369) group have been shown to be highly favorable for activity. bayer.comrjptonline.org

The synthesis of such analogs would follow general synthetic routes for quinolones. rsc.org For example, a common strategy involves the reaction of an appropriately substituted aniline (B41778) with diethyl malonate or a similar three-carbon fragment, followed by cyclization to form the quinolone core. nih.gov The desired C-7 substituent can then be introduced via nucleophilic aromatic substitution. Researchers have successfully synthesized a wide array of analogs by creating hybrid molecules, for instance by linking the quinolone scaffold to other heterocyclic systems like oxadiazoles (B1248032) or benzimidazoles. nih.gov These approaches could be adapted to create novel this compound derivatives for further scientific study.

The table below outlines potential modification sites on the this compound scaffold for analog design.

| Position | Parent Group | Potential Modifications | Rationale for Investigation |

| C-7 | Desmethylpiperazine-Thiazine Ring | Introduction of other N-heterocycles (e.g., pyrrolidinyl groups), functionalized piperazines. | To modulate antibacterial spectrum, potency, and target enzyme interactions. nih.govrjptonline.org |

| N-1 | Ethyl Group | Substitution with cyclopropyl, tert-butyl, or other alkyl/aryl groups. | To enhance potency against bacterial DNA gyrase. bayer.comrjptonline.org |

| C-3 | Carboxylic Acid | Esterification or conversion to amides/heterocycles. | To create prodrugs or alter pharmacokinetic properties. nih.gov |

| C-8 | Sulfur Bridge | Substitution with other atoms (e.g., Oxygen, Carbon) or modification of the thiazine ring. | To investigate the role of the tricyclic system in the molecule's activity. |

Advanced Analytical Methodologies for N Desmethylrufloxacin Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of High-Performance Liquid Chromatography (HPLC) methods are fundamental for the accurate quantification of N-Desmethylrufloxacin in various biological samples. mdpi.com These methods are designed to be specific, precise, and reliable, ensuring that the generated data is fit for its intended purpose, such as in clinical and toxicological assessments. mdpi.com The validation process adheres to stringent guidelines, such as those from the International Conference on Harmonisation (ICH), to verify the performance characteristics of the analytical procedure. nih.govnih.gov

Optimization of Chromatographic Parameters for this compound Separation

The successful separation of this compound from its parent compound, rufloxacin (B1680270), and other endogenous components in a sample matrix hinges on the careful optimization of chromatographic parameters. nih.gov The goal is to achieve a high-resolution separation with symmetrical peak shapes in a reasonable analysis time.

The choice of the stationary phase is a critical factor in the development of a selective HPLC method. For the analysis of this compound, various column chemistries have been successfully employed.

One validated method utilized a poly(styrene-divinylbenzene) column , which is known for its chemical stability across a wide pH range and its unique selectivity for aromatic and heterocyclic compounds. nih.gov Another approach employed a more conventional silica-based reversed-phase column, specifically a Cp Spher 5-ODS (C18) column with a 5 µm particle size. nih.gov The C18 stationary phase separates molecules based on their hydrophobicity, which is a common and effective strategy for fluoroquinolone analysis.

The selection of the appropriate column chemistry is dictated by the physicochemical properties of this compound and the desire to achieve optimal resolution from the parent drug and potential interferences.

The mobile phase composition, including the organic modifier, buffer type, pH, and elution mode (isocratic or gradient), is meticulously designed to control the retention and selectivity of the separation.

For the quantification of this compound and rufloxacin in monkey urine, a gradient elution method was developed. nih.gov The mobile phase consisted of a mixture of acetonitrile (B52724) and a buffer. The gradient started with 4% acetonitrile and 96% buffer, which was linearly changed over 37 minutes to a final composition of 26% acetonitrile and 74% buffer. nih.gov This gradient approach allows for the effective elution of compounds with a range of polarities, ensuring that both the parent drug and its more polar metabolite, this compound, are well-resolved. nih.gov

In another method for determining this compound in plasma, urine, and bile, a fluorescence detector was used, which suggests a mobile phase composition compatible with this highly sensitive detection technique. nih.gov

Column Chemistry Optimization

Hyphenated Techniques (e.g., HPLC-Mass Spectrometry) for Enhanced Specificity and Sensitivity

To achieve even greater specificity and sensitivity, HPLC is often coupled with mass spectrometry (MS), a technique known as HPLC-MS or LC-MS. nih.gov This hyphenated technique is a powerful tool for drug metabolite identification and quantification. nih.gov The HPLC system separates the components of a complex mixture, which are then introduced into the mass spectrometer. The MS detector provides mass-to-charge ratio (m/z) information for the eluting compounds, allowing for highly specific detection and structural confirmation. nih.gov

Tandem mass spectrometry (HPLC-MS/MS) further enhances this specificity by selecting a precursor ion (e.g., the molecular ion of this compound) and fragmenting it to produce characteristic product ions. mdpi.comnih.gov This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits, making it ideal for analyzing low concentrations of metabolites in complex biological matrices. mdpi.comnih.gov While specific HPLC-MS studies for this compound are not detailed in the provided context, this technique is the standard for metabolite analysis of fluoroquinolones and would be the preferred method for rigorous quantification and structural confirmation. koreascience.krresearchgate.net

Validation Parameters: Linearity, Detection Limits, and Quantitation Limits

A critical part of method development is validation, which ensures the reliability of the analytical procedure. researchgate.net Key validation parameters include linearity, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. nih.gov For the analysis of rufloxacin, a related compound, linearity has been established in the range of 0.05 to 5.0 µg/cm³. nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov

The following table summarizes the reported detection limits for this compound from validated HPLC methods.

| Analyte | Matrix | Detection Method | Limit of Detection (LOD) |

| This compound | Plasma, Urine, Bile | Fluorescence | 10 ng/ml |

| This compound | Monkey Urine | UV (246 nm) | 0.50 µg/ml |

This table presents data from referenced scientific literature.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of new compounds and metabolites like this compound. The primary methods used for structural elucidation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. chromsystems.comajol.info

For a known metabolite such as this compound, the structural elucidation process would focus on confirming the expected modification of the parent drug, rufloxacin. The structure of this compound differs from rufloxacin by the absence of a methyl group on the piperazine (B1678402) ring.

Mass Spectrometry (MS) would be used to confirm the molecular weight of the metabolite. A high-resolution mass spectrometer would show a molecular ion peak corresponding to the exact mass of this compound, which would be 14.02 Da (the mass of a CH₂) less than that of rufloxacin. The fragmentation pattern in the MS/MS spectrum would also be consistent with the proposed structure, showing characteristic fragments that align with the N-desmethylated structure.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR and ¹³C NMR, would provide definitive structural confirmation. The ¹H NMR spectrum of this compound would lack the singlet signal corresponding to the N-methyl protons that is present in the spectrum of rufloxacin. Similarly, the ¹³C NMR spectrum would be missing the resonance for the N-methyl carbon. The chemical shifts of the neighboring protons and carbons on the piperazine ring would also be altered, providing further evidence for the N-demethylation. The integration of data from these spectroscopic techniques provides unambiguous confirmation of the metabolite's structure. chromsystems.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of drug metabolites such as this compound. This technique provides detailed information about the atomic arrangement within a molecule. The characterization of this compound, a primary metabolite of Rufloxacin, relies on comparing its NMR spectra with that of the parent compound.

In ¹H NMR spectroscopy, the most significant difference would be the absence of the signal corresponding to the N-methyl protons of the piperazine ring, which is a key feature in the spectrum of Rufloxacin. This disappearance provides direct evidence of the demethylation process. Furthermore, the protons on the piperazine ring adjacent to the demethylated nitrogen atom would experience a change in their chemical environment, leading to noticeable shifts in their corresponding signals compared to Rufloxacin. Other signals, such as those from the aromatic protons on the quinolone core, are expected to show minor changes. srce.hrasm.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Fluoroquinolone Cores This table presents typical chemical shift ranges observed for the core structures of fluoroquinolones in NMR spectroscopy, which are foundational for interpreting the spectrum of this compound. Specific values for this compound are dependent on experimental conditions.

| Atom Position (Fluoroquinolone Core) | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~8.5-9.0 | ~145-150 |

| C-3 (Carboxyl) | - | ~165-175 |

| C-4 (Carbonyl) | - | ~175-180 |

| H-5 | ~7.8-8.2 | ~105-110 |

| H-8 | ~7.0-7.6 | ~115-120 |

| Piperazine Ring Protons | ~3.0-4.0 | ~45-55 |

Mass Spectrometry (MS) Fragmentation Analysis for Structural Confirmation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for confirming the identity of drug metabolites due to its high sensitivity and specificity. msacl.orgbioanalysis-zone.com For this compound, high-resolution mass spectrometry (HRMS) is used to determine its accurate mass, which allows for the calculation of its elemental formula, distinguishing it from other potential metabolites. evotec.compharmaron.com

In a typical analysis using electrospray ionization (ESI) in positive mode, this compound would be detected as a protonated molecule, [M+H]⁺. The mass of this ion would be 14 mass units (corresponding to a CH₂ group) less than the [M+H]⁺ ion of the parent drug, Rufloxacin.

Tandem mass spectrometry (MS/MS) is then performed to fragment the selected precursor ion. The resulting fragmentation pattern is a unique fingerprint that confirms the molecular structure. nih.gov The fragmentation of this compound is expected to be dominated by cleavages around the piperazine ring. Common fragmentation pathways for fluoroquinolones involve the loss of the piperazine side chain and subsequent fragmentations of the quinolone core. oup.com Comparing the fragmentation pattern of this compound to that of Rufloxacin would show similar core fragments but would differ in fragments containing the piperazine moiety, thus confirming the site of metabolism.

Table 2: Predicted Mass Spectrometry Data for this compound This table outlines the theoretically calculated mass-to-charge ratios (m/z) for this compound and its expected key fragments in high-resolution mass spectrometry.

| Ion | Description | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion of this compound | 368.1292 |

| [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group | 324.1397 |

| [M+H - C₄H₉N₂]⁺ | Cleavage of the desmethyl-piperazine ring | 283.0547 |

Sample Preparation Strategies for Biological Matrices in Preclinical Studies

The accurate quantification of this compound in biological samples from preclinical studies necessitates robust sample preparation. researchgate.net The primary goal is to isolate the analyte from complex matrices like plasma and urine, removing proteins, salts, and phospholipids (B1166683) that can interfere with analysis. tandfonline.com

Extraction Techniques from Non-Human Biological Fluids (e.g., animal plasma, urine)

Several techniques are used to extract fluoroquinolone metabolites from biological fluids, with the choice depending on the required purity, recovery, and throughput. researchgate.nettandfonline.com

Solid-Phase Extraction (SPE): This is a widely used and highly effective method for cleaning up complex samples. tandfonline.comtandfonline.com For this compound, a reversed-phase sorbent (like C18) or a mixed-mode cation exchange sorbent can be utilized. researchgate.nettandfonline.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with an appropriate solvent. SPE often provides high recovery and significantly reduces matrix effects. rsc.org Recoveries for similar fluoroquinolones from plasma using SPE can be excellent, often exceeding 90%. tandfonline.comtandfonline.com

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. By adjusting the pH of the sample, the charge state of this compound can be manipulated to favor its extraction into the organic phase. While effective, LLE can be labor-intensive and may have lower recovery compared to SPE.

Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (like acetonitrile) to a plasma sample to precipitate proteins. nih.gov The supernatant is then analyzed. While quick, PPT is the least selective method and often results in significant matrix effects because other small molecules like phospholipids remain in the extract. researchgate.net

Table 3: Comparison of Common Extraction Techniques for Fluoroquinolones

| Technique | Principle | Typical Recovery | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions between solid sorbent and liquid sample | >90% tandfonline.comnih.gov | High recovery & purity, reduces matrix effects, can be automated tandfonline.com | More expensive, method development can be complex |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases | 70-90% | Inexpensive, effective for certain matrices | Labor-intensive, uses large solvent volumes, potential for emulsions |

| Protein Precipitation (PPT) | Protein removal by adding a miscible organic solvent | Variable | Fast, simple, low cost researchgate.net | Poor cleanup, significant matrix effects, lower sensitivity nih.gov |

Matrix Effects in Analytical Performance

Matrix effects are a major challenge in quantitative bioanalysis using LC-MS. eijppr.comnih.gov They are caused by co-eluting endogenous compounds from the biological matrix that alter the ionization efficiency of the analyte in the mass spectrometer's source. nih.gov This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the quantification. eijppr.com

For this compound analysis in plasma, phospholipids are a primary source of matrix effects. In urine, high concentrations of salts and urea (B33335) can cause similar issues. The magnitude of the matrix effect must be assessed during method validation, typically by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solution. nih.gov

Strategies to mitigate matrix effects include:

Improved Sample Cleanup: Utilizing a more rigorous extraction method like SPE is highly effective at removing interfering components. tandfonline.comeijppr.com

Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from the regions where most matrix components elute.

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach. A SIL-IS for this compound would have nearly identical chemical properties and chromatographic retention time, and would therefore experience the same matrix effects. By calculating the ratio of the analyte's response to the IS's response, the variability caused by the matrix effect can be effectively compensated for. nih.gov

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but may also reduce the analyte concentration below the limit of quantification. nih.gov

Table of Compounds

Preclinical Pharmacokinetic Profiling of N Desmethylrufloxacin

Comparative Metabolism of Rufloxacin (B1680270) Leading to N-Desmethylrufloxacin in Non-Human Species

The metabolic fate of rufloxacin shows notable variation across different species. In certain non-human species, the N-dealkylation of rufloxacin is a recognized metabolic route, leading to the formation of this compound. This process involves the removal of a methyl group from the piperazine (B1678402) ring of the parent molecule. Studies have identified this compound, along with rufloxacin sulfoxide, as metabolites in preclinical models, highlighting a metabolic pathway that is not universally present across all species.

A significant finding in the comparative metabolism of rufloxacin is the difference observed between humans and certain non-human primates, such as the rhesus macaque (Macaca mulatta). Research has demonstrated that rhesus macaques metabolize rufloxacin to this compound, which is subsequently detected in urine. This indicates the presence and activity of a metabolic pathway capable of N-demethylation in this species.

In stark contrast, this metabolic pathway appears to be absent or negligible in humans. Studies in human subjects have shown that they are largely unable to form this compound or rufloxacin sulfoxide. This key difference underscores the importance of selecting appropriate animal models in preclinical studies. The rhesus macaque, due to its physiological and metabolic similarities to humans in many aspects, often serves as a valuable model; however, differences in specific metabolic pathways, such as the N-dealkylation of rufloxacin, highlight the potential for divergent metabolic fates of xenobiotics between the species. nih.gov Such species-specific metabolic differences are crucial considerations during drug development, as they can impact the efficacy and safety profile of a drug candidate. nih.govfrontiersin.orgfrontiersin.orgbiorxiv.org

The biotransformation of drugs is largely carried out by families of enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role in phase I metabolism. optibrium.com Oxidative N-dealkylation, the reaction that produces this compound from rufloxacin, is a metabolic process commonly catalyzed by CYP enzymes. mdpi.comsemanticscholar.org This process typically involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to form the demethylated metabolite and formaldehyde.

While it is established that CYP enzymes mediate this type of reaction, the specific isoforms responsible for the N-demethylation of rufloxacin in preclinical models like the rhesus macaque have not been definitively identified in the available scientific literature. In studies of other drugs, various CYP isoforms, including CYP3A4, CYP2D6, CYP1A2, and CYP2C19, have been implicated in N-dealkylation reactions. nih.govnih.gov For instance, CYP3A4 is known for its broad substrate specificity and its role in metabolizing a vast number of drugs. It is plausible that one or more of these isoforms are involved in the formation of this compound in the animal models where this metabolite is observed. However, without specific in vitro studies using recombinant CYP isoforms or isoform-specific chemical inhibitors with liver microsomes from relevant species, the precise enzymatic contributors to rufloxacin N-demethylation remain an area for further investigation.

Species-Specific Differences in Rufloxacin N-Dealkylation Pathways (e.g., Rhesus Macaque vs. Human)

Preclinical Absorption, Distribution, and Elimination Kinetics of this compound

While the formation of this compound from its parent compound has been established in some species, a comprehensive preclinical pharmacokinetic profile of the metabolite itself is not extensively detailed in the literature. The characterization of a metabolite's absorption, distribution, and elimination is essential for a complete understanding of the parent drug's disposition.

Following its formation from rufloxacin, this compound would be subject to its own distribution and elimination kinetics. The systemic exposure of the metabolite in animal models would be quantified by parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). These values are dependent on the rate of its formation from rufloxacin and its own rate of elimination.

Below is an illustrative table template for the type of data that would be collected in such preclinical pharmacokinetic studies.

Interactive Data Table: Illustrative Pharmacokinetic Parameters for a Metabolite in Preclinical Models

| Parameter | Rat | Dog | Monkey |

| Cmax (ng/mL) | Data N/A | Data N/A | Data N/A |

| Tmax (h) | Data N/A | Data N/A | Data N/A |

| AUC (h*ng/mL) | Data N/A | Data N/A | Data N/A |

| Vd (L/kg) | Data N/A | Data N/A | Data N/A |

| CL (L/h/kg) | Data N/A | Data N/A | Data N/A |

| t1/2 (h) | Data N/A | Data N/A | Data N/A |

Note: This table is for illustrative purposes only. Specific data for this compound is not available in the reviewed literature.

The elimination of drugs and their metabolites from the body occurs through various excretion pathways, primarily renal (urine) and hepatic (bile/feces). mhmedical.com For water-soluble metabolites like this compound, renal excretion is often a major route of elimination. taylorandfrancis.com Studies have confirmed the presence of this compound in the urine of rhesus monkeys, which directly establishes a renal pathway for its excretion in this species.

Renal clearance is the volume of plasma cleared of a substance by the kidneys per unit of time and is a function of three processes: glomerular filtration, active tubular secretion, and passive tubular reabsorption. nih.govnih.gov

Glomerular Filtration: The unbound fraction of the metabolite in the blood is filtered through the glomeruli.

Active Tubular Secretion: The metabolite may be actively transported from the blood into the tubular fluid by transporters in the proximal tubules.

Tubular Reabsorption: The metabolite may be reabsorbed from the tubular fluid back into the blood, either passively or actively.

The net renal clearance is the sum of filtration and secretion, minus reabsorption. While the detection of this compound in urine confirms its renal excretion, quantitative data on its renal clearance rate and the relative contribution of filtration, secretion, and reabsorption in preclinical systems have not been reported. taylorandfrancis.com Such data would be necessary to fully characterize its elimination kinetics.

Preclinical Investigations of N Desmethylrufloxacin Biological Activity and Molecular Interactions

In Vitro Assessment of Putative Biological Targets

Interaction with Bacterial Topoisomerases (as a quinolone metabolite)

As a metabolite of a fluoroquinolone antibiotic, the primary molecular targets of N-Desmethylrufloxacin are understood to be bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. youtube.comaujmsr.comwikipedia.org These enzymes are crucial for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. youtube.comwikipedia.org The mechanism of action involves the inhibition of these enzymes, which leads to breaks in the bacterial DNA and ultimately results in cell death. youtube.comagriculturejournals.cz While direct enzymatic assays specifically detailing the inhibitory concentration (IC50) of purified this compound on these enzymes are not extensively reported in publicly available literature, its activity profile is consistent with this mechanism. The parent compound, rufloxacin (B1680270), is a known inhibitor of DNA gyrase, and the comparable antimicrobial activity of this compound strongly suggests it shares this primary mechanism of action. youtube.comoup.comoup.com

Exploration of Other Receptor or Enzyme Binding Profiles

Currently, there is a lack of specific data in the scientific literature detailing the binding profile of this compound to other receptors or enzymes beyond its primary antibacterial targets of bacterial topoisomerases. Preclinical studies have predominantly focused on its antimicrobial characteristics.

Cellular and Subcellular Effects in Preclinical Models

Evaluation of Anti-Microbial Activity in Bacterial Cell Cultures

The in vitro antimicrobial activity of this compound (MF 922) has been evaluated against a wide array of bacterial pathogens. Studies consistently demonstrate that this metabolite is not only active but possesses a potency that is generally comparable to its parent compound, rufloxacin. oup.comoup.com

One comparative study assessed the Minimum Inhibitory Concentrations (MIC) required to inhibit 90% of strains (MIC90) for this compound against various clinical isolates. The activity against members of the Enterobacteriaceae family and Pseudomonas aeruginosa was similar to rufloxacin, with MIC90 values typically ranging from 1 to 8 mg/L. oup.comoup.com However, for some species like Klebsiella and Serratia, higher concentrations were required. oup.comoup.com The metabolite also showed good activity against the respiratory pathogens Haemophilus influenzae and Moraxella catarrhalis (MIC90 of 0.5 and 1 mg/L, respectively) and against Staphylococcus aureus (MIC90 of 2 mg/L). oup.comoup.com

Further investigations into its activity against mycoplasmas revealed that this compound and rufloxacin had similar efficacy against Mycoplasma pneumoniae, Mycoplasma hominis, and Mycoplasma fermentans. asm.org For instance, the MIC90 for both compounds against M. pneumoniae was 2 µg/ml. asm.org The minimal bactericidal concentration (MBC) for this compound was found to be within one dilution of its MIC, indicating bactericidal action. oup.com

Below are tables summarizing the antimicrobial activity of this compound (MF 922) compared to its parent compound, Rufloxacin.

Table 1: In Vitro Activity of this compound (MF 922) and Rufloxacin against Gram-Negative Bacteria

| Organism (Number of Strains) | Compound | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

|---|---|---|---|---|

| Escherichia coli (100) | Rufloxacin | 0.12 - 64 | 1 | 4 |

| This compound | 0.25 - 64 | 1 | 4 | |

| Klebsiella spp. (51) | Rufloxacin | 0.5 - 64 | 4 | 32 |

| This compound | 0.5 - 64 | 4 | 32 | |

| Enterobacter spp. (50) | Rufloxacin | 1 - >64 | 8 | 64 |

| This compound | 2 - >64 | 8 | 64 | |

| Serratia spp. (50) | Rufloxacin | 2 - 64 | 8 | 32 |

| This compound | 2 - 64 | 16 | 32 | |

| Proteus mirabilis (50) | Rufloxacin | 0.5 - 16 | 2 | 4 |

| This compound | 0.5 - 16 | 2 | 4 | |

| Pseudomonas aeruginosa (100) | Rufloxacin | 1 - 16 | 4 | 8 |

| This compound | 1 - 32 | 4 | 8 | |

| Haemophilus influenzae (50) | Rufloxacin | 0.06 - 1 | 0.25 | 0.5 |

| This compound | 0.06 - 1 | 0.25 | 0.5 | |

| Moraxella catarrhalis (50) | Rufloxacin | 0.12 - 2 | 0.5 | 1 |

| This compound | 0.12 - 2 | 0.5 | 1 |

Data sourced from Wise et al., 1992. oup.com

Table 2: In Vitro Activity of this compound (MF 922) and Rufloxacin against Gram-Positive Bacteria

| Organism (Number of Strains) | Compound | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

|---|---|---|---|---|

| Staphylococcus aureus (MSSA, 50) | Rufloxacin | 0.25 - 4 | 1 | 2 |

| This compound | 0.25 - 4 | 1 | 2 | |

| Streptococcus pneumoniae (51) | Rufloxacin | 2 - >64 | 16 | 32 |

| This compound | 2 - >64 | 16 | 32 |

Data sourced from Wise et al., 1992. oup.com

Table 3: In Vitro Activity of this compound (MF 922) and Rufloxacin against Mycoplasmas

| Organism (Number of Strains) | Compound | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) |

|---|---|---|---|---|

| Mycoplasma pneumoniae (10) | Rufloxacin | 1 - 2 | 2 | 2 |

| This compound | 1 - 2 | 2 | 2 | |

| Mycoplasma hominis (10) | Rufloxacin | 1 - 2 | 1 | 2 |

| This compound | 1 - 2 | 1 | 2 | |

| Ureaplasma urealyticum (10) | Rufloxacin | 1 - 4 | 2 | 4 |

| This compound | 1 - 4 | 2 | 4 |

Data sourced from Furneri et al., 1994. asm.org

Impact on Cellular Pathways in Non-Pathogenic or Prokaryotic Systems

Research indicates that this compound, particularly in combination with its parent compound rufloxacin, induces morphological changes in various bacterial pathogens. karger.com At concentrations achievable in the body, these compounds caused alterations in the structure of Enterobacteriaceae isolates, Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. karger.com For streptococci, the effects were primarily bacteriostatic, leading to reversible morphological modifications. karger.com These observations suggest an impact on pathways related to cell division and cell envelope synthesis. However, detailed studies elucidating the specific impact of this compound alone on distinct cellular or metabolic pathways in prokaryotic systems are not extensively documented.

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

The structure-activity relationship (SAR) of fluoroquinolones is well-established, with specific chemical moieties being crucial for antibacterial activity. agriculturejournals.czslideshare.net The core 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for interacting with the bacterial topoisomerase-DNA complex. slideshare.net

The primary structural difference between rufloxacin and this compound is the absence of a methyl group on the nitrogen atom of the piperazine (B1678402) ring at the C-7 position. asm.org SAR studies for quinolones indicate that the substituent at the C-7 position significantly influences the spectrum and potency of antibacterial activity. researchgate.net The finding that this compound retains antibacterial potency that is broadly equivalent to rufloxacin is a key SAR observation. oup.comoup.com This indicates that the N-methylation of the C-7 piperazine ring is not a strict requirement for the potent inhibition of bacterial topoisomerases in this specific molecular scaffold. This contrasts with some other quinolones where such modifications can significantly alter activity. The comparable activity suggests that the unsubstituted piperazine nitrogen in this compound can still engage in the necessary interactions within the enzyme-DNA complex to exert its antibacterial effect.

Theoretical and Computational Chemistry Approaches in N Desmethylrufloxacin Research

Molecular Docking and Dynamics Simulations for Target Binding Predictions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as N-Desmethylrufloxacin, and its biological target, typically a protein. mdpi.com These methods provide atomic-level insights into binding mechanisms, affinity, and stability, which are crucial for understanding a compound's pharmacological effect. mdpi.comtanaffosjournal.ir

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. peerj.com The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their energetic favorability. mdpi.com For this compound, the primary targets for docking studies would be the bacterial enzymes DNA gyrase and topoisomerase IV, the established targets for fluoroquinolone antibiotics. nih.gov The goal would be to determine if this metabolite retains significant binding affinity compared to its parent compound, rufloxacin (B1680270).

Following docking, molecular dynamics simulations can be employed to study the stability of the predicted ligand-protein complex over time. tanaffosjournal.ir MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the complex behaves in a dynamic state. mdpi.com This helps in assessing the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the binding site. peerj.comnih.gov

| Parameter | This compound | Rufloxacin (Parent) | Description |

| Target Protein | DNA Gyrase (S. aureus) | DNA Gyrase (S. aureus) | The primary bacterial enzyme target. |

| Predicted Binding Energy (kcal/mol) | -8.2 | -9.5 | A more negative value suggests stronger binding affinity. |

| Key Hydrogen Bonds | Ser84, Asp80 | Ser84, Asp80, Gly86 | Specific amino acid residues forming hydrogen bonds. |

| RMSD of Ligand (Å) during MD | 1.5 ± 0.3 | 1.1 ± 0.2 | Root Mean Square Deviation; lower values indicate greater stability of the ligand's position in the binding site. |

| Predicted Inhibition Constant (Ki, nM) | 150 | 50 | Theoretical concentration required to produce half-maximum inhibition. |

| This table presents hypothetical data from a simulated molecular docking and dynamics study for illustrative purposes. Actual experimental values may vary. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolite Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com QSAR models are developed to predict the activity of new or untested molecules, including metabolites like this compound. wikipedia.org

The process involves three main stages: data set preparation, descriptor calculation, and model development and validation. medcraveonline.com A QSAR study for this compound would begin by compiling a dataset of structurally related fluoroquinolone analogues and their measured antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC). Next, various molecular descriptors—numerical values that describe the physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, size, shape)—are calculated. jocpr.com

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is constructed that correlates the descriptors with biological activity. mdpi.com Such a model for this compound could predict its antibacterial potency and provide insight into which molecular features are critical for activity. For instance, the model might reveal that the absence of the N-methyl group significantly impacts a specific electronic or steric property that is crucial for binding to the target enzyme.

| Descriptor | Description | Coefficient | Impact on Activity |

| LogP | Lipophilicity (Octanol-water partition coefficient) | +0.45 | Positive correlation; higher lipophilicity may increase activity. |

| Dipole Moment | Molecular polarity | -0.78 | Negative correlation; lower polarity may be favorable. |

| Molecular Weight | Size of the molecule | -0.15 | Negative correlation; smaller size might be preferred. |

| Hydrogen Bond Donors | Number of H-bond donor sites | +1.20 | Strong positive correlation; H-bond donors are critical for binding. |

| SASA (Solvent Accessible Surface Area) | Surface area available for interaction | +0.33 | Positive correlation; a larger interactive surface may enhance activity. |

| This table shows a hypothetical QSAR model equation: Activity = c + 0.45(LogP) - 0.78(Dipole) - 0.15(MW) + 1.20(H-Donors) + 0.33(SASA). The coefficients indicate the relative importance and direction of influence of each descriptor. |

In Silico Prediction of Metabolic Fate and Interactions in Preclinical Species

In silico metabolism prediction tools are used early in drug development to forecast the metabolic fate of a compound. nih.govpensoft.net These computational models use databases of known metabolic reactions and algorithms to predict how a molecule might be transformed by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov Software platforms like BioTransformer, Meteor, and others can predict Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways. frontiersin.orgmdpi.com

For this compound, which is itself a Phase I metabolite of rufloxacin formed via N-demethylation, in silico tools would be used to predict its subsequent biotransformations in various preclinical species (e.g., rat, dog). The models would analyze the structure of this compound to identify sites susceptible to further metabolism.

Predictions might suggest that the secondary amine in the piperazine (B1678402) ring or the aromatic core could undergo further oxidation (hydroxylation). Alternatively, the carboxylic acid group is a prime candidate for Phase II conjugation, specifically glucuronidation. mdpi.com These predictions help researchers anticipate and identify metabolites in experimental studies with preclinical animal models, providing a more complete picture of the drug's disposition.

| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme Family | Potential Preclinical Species |

| Hydroxy-N-desmethylrufloxacin | Aromatic Hydroxylation | CYP1A, CYP3A | Rat, Dog |

| N-Oxide-N-desmethylrufloxacin | N-Oxidation of piperazine ring | FMO, CYP3A | Rat |

| This compound-glucuronide | Glucuronidation of carboxylic acid | UGT1A, UGT2B | Rat, Dog, Monkey |

| This compound-sulfate | Sulfation of a hydroxylated metabolite | SULT | Dog |

| This table presents hypothetical predictions for the subsequent metabolism of this compound in common preclinical species based on established metabolic pathways for similar structures. |

Future Research Directions and Unanswered Questions

Development of Advanced Bioanalytical Tools for Low-Concentration Metabolite Detection

A significant challenge in the study of drug metabolites like N-desmethylrufloxacin is their often low concentrations in complex biological matrices such as plasma, urine, and tissues. The development and validation of sophisticated bioanalytical techniques are crucial for accurate quantification. ijpsjournal.com High-performance liquid chromatography (HPLC) is a versatile method for identifying and quantifying low concentrations of drugs and their metabolites. ijpsjournal.com For enhanced sensitivity and selectivity, especially when dealing with low analyte concentrations, liquid chromatography-mass spectrometry (LC-MS) has become a preferred method. chromatographyonline.com

Future research should focus on refining these techniques to achieve even lower limits of quantification (LLOQ). ijpsjournal.com Innovations in sample preparation to efficiently isolate the analyte from endogenous interferences are paramount. ijpsjournal.comnih.gov Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction are foundational, but exploring novel extraction phases, including molecularly imprinted polymers (MIPs), could offer enhanced selectivity. chromatographyonline.comnih.gov Furthermore, advancements in mass spectrometry, such as the use of enhanced duty cycles (EDC) in Q-Tof systems, can significantly increase signal intensity, allowing for the detection and structural elucidation of very low-level metabolites. The continuous development of these bioanalytical tools is essential for a more complete understanding of drug metabolite profiles. chromatographyonline.com

Elucidation of Complete Preclinical Metabolic Pathways and Secondary Metabolites

The primary metabolic pathways of many drugs are often well-characterized, but a comprehensive understanding of all secondary and minor metabolites is frequently lacking. uac.pt For rufloxacin (B1680270), this compound is a known metabolite, but a full picture of its subsequent biotransformation and the formation of other minor metabolites is an area ripe for investigation. researchgate.netpjps.pk Preclinical in vitro models, such as human liver microsomes, are invaluable for identifying phase I and phase II metabolic pathways. wuxiapptec.commdpi.com These systems can reveal a wide array of metabolic reactions, including hydroxylation, oxidation, and glucuronidation. mdpi.comdrughunter.comopenaccessjournals.com

Future studies should employ these in vitro systems in conjunction with advanced analytical techniques to systematically map the complete metabolic fate of rufloxacin and this compound. wuxiapptec.com This includes the identification of any further downstream metabolites, which could have their own biological activities or toxicological profiles. Understanding these complete pathways is critical for a thorough assessment of a drug's disposition and potential for drug-drug interactions. openaccessjournals.com

Characterization of Intrinsic Biological Activity of this compound Independent of Rufloxacin

Future research should focus on isolating or synthesizing pure this compound and evaluating its activity in a variety of assays. This would include determining its minimum inhibitory concentrations (MICs) against a broad panel of bacteria to assess its antibacterial spectrum and potency. nih.gov Furthermore, its effects on bacterial virulence factors, such as adhesion, motility, and biofilm formation, should be investigated, as has been done for the parent compound, rufloxacin. nih.gov Additionally, screening for other potential pharmacological or toxicological effects is warranted to build a comprehensive profile of this metabolite.

Applications of this compound as a Chemical Probe in Drug Metabolism Research

Chemical probes are powerful tools for exploring biological processes and validating drug targets. nih.govrjeid.com While this compound itself may not be a classical chemical probe, its formation can be used as a marker or "probe" for the activity of specific drug-metabolizing enzymes. Identifying the specific enzymes responsible for the N-demethylation of rufloxacin would allow this compound to be used as a substrate to probe the function and inhibition of these enzymes.

Future studies could investigate which cytochrome P450 (CYP) or other enzyme systems are responsible for its formation. nih.gov This information would be valuable for predicting potential drug-drug interactions with rufloxacin. drugbank.com For instance, if a specific CYP isoform is identified, co-administered drugs that inhibit or induce this enzyme could alter the metabolic profile of rufloxacin, affecting its efficacy and safety. openaccessjournals.com Thus, this compound can serve as an important tool in the broader field of drug metabolism research. nih.govrsc.org

Integration of Multi-Omics Data for Systems Biology Understanding of Metabolite Formation and Action

A systems biology approach, integrating various "omics" data, can provide a holistic understanding of the formation and action of metabolites like this compound. mdpi.com Techniques such as genomics, transcriptomics, proteomics, and metabolomics can offer a comprehensive view of the cellular processes affected by a drug and its metabolites. imrpress.com For example, metabolomics can provide a global snapshot of the metabolic changes within an organism or cell culture in response to drug exposure. mdpi.com

Future research should aim to integrate these multi-omics datasets to build predictive models of rufloxacin metabolism and the biological consequences of this compound formation. mdpi.com This could involve using transcriptomics to identify changes in the expression of drug-metabolizing enzymes or proteomics to quantify the levels of these enzymes. imrpress.com By combining this with metabolomics data on the formation of this compound and other metabolites, a more complete and dynamic picture of the drug's effects can be constructed. researchgate.netnih.gov This integrated approach holds the potential to move beyond simple pathway mapping to a more predictive understanding of drug action at a systems level.

Q & A

Q. How should researchers document methodological deviations in this compound studies to ensure transparency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.